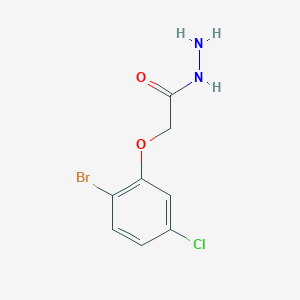
2-(2-Bromo-5-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8BrClN2O2 and a molecular weight of 279.52 g/mol It is characterized by the presence of both bromine and chlorine atoms attached to a phenoxy group, which is further connected to an acetohydrazide moiety
Preparation Methods
The synthesis of 2-(2-Bromo-5-chlorophenoxy)acetohydrazide typically involves the reaction of 2-bromo-5-chlorophenol with chloroacetic acid to form 2-(2-bromo-5-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Chemical Reactions Analysis
2-(2-Bromo-5-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetohydrazide moiety can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-5-chlorophenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The acetohydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 2-(2-Bromo-5-chlorophenoxy)acetohydrazide include:
2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Differing only in the position of the chlorine atom.
2-(2-Bromo-5-fluorophenoxy)acetohydrazide: Where the chlorine atom is replaced by fluorine.
2-(2-Bromo-5-methylphenoxy)acetohydrazide: Where the chlorine atom is replaced by a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c9-6-2-1-5(10)3-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIPCGJDRGXDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2389642.png)
![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)
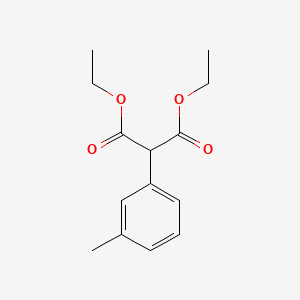
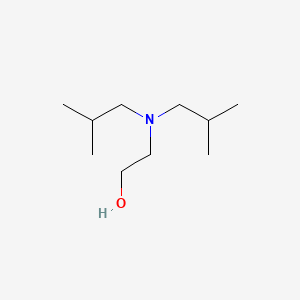
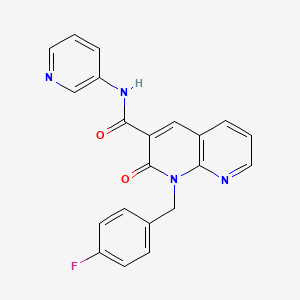
![(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile](/img/structure/B2389650.png)
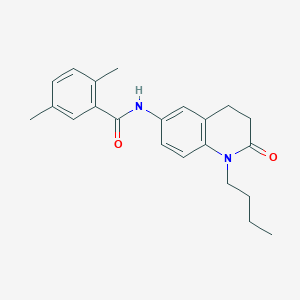
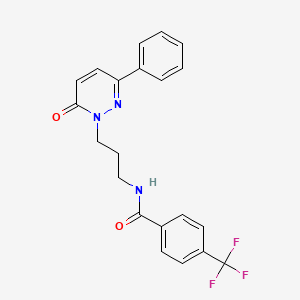
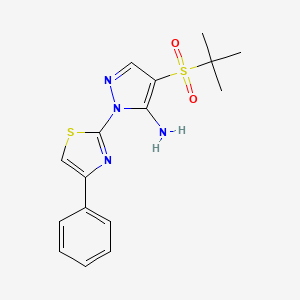
![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)
![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

